molecular formula C8H4F4O3 B1420981 4-(Difluoromethoxy)-2,6-difluorobenzoic acid CAS No. 1214367-17-5

4-(Difluoromethoxy)-2,6-difluorobenzoic acid

カタログ番号: B1420981
CAS番号: 1214367-17-5
分子量: 224.11 g/mol
InChIキー: UYFODXZGBHYHBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Difluoromethoxy)-2,6-difluorobenzoic acid (CAS 1309597-33-8, molecular formula C₈H₄F₄O₃) is a fluorinated benzoic acid derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and fluorine atoms at the 2- and 6-positions of the benzene ring. This structural configuration enhances its lipophilicity and electronic properties, making it a candidate for pharmaceutical and agrochemical applications . Its synthesis typically involves multi-step halogenation and functional group transformations, though specific protocols are less documented compared to simpler analogs like 2,6-difluorobenzoic acid .

特性

IUPAC Name

4-(difluoromethoxy)-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFODXZGBHYHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

生物活性

4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in recent years for its potential biological activities. Research indicates that this compound exhibits notable effects in various biological contexts, particularly in antifibrotic activity and modulation of cellular signaling pathways.

  • Chemical Formula : C9H6F4O3
  • Molecular Weight : 224.14 g/mol
  • CAS Number : 1214367-17-5

Antifibrotic Effects

Recent studies have highlighted the antifibrotic properties of this compound, particularly in the context of pulmonary fibrosis. The compound has been shown to inhibit epithelial-mesenchymal transition (EMT) induced by TGF-β1 in vitro and reduce fibrosis in vivo.

Key Findings :

  • Inhibition of EMT : The compound significantly reduced the viability of A549 and H1299 cells treated with TGF-β1, indicating its potential to inhibit the EMT process .
  • Reduction of Lung Fibrosis : In animal models, administration of the compound improved lung function metrics and reduced weight loss associated with bleomycin-induced pulmonary fibrosis .

Mechanistic Insights

The biological activity of this compound appears to be mediated through the inhibition of the Smad signaling pathway activated by TGF-β1. This inhibition leads to:

  • Decreased expression of fibrotic markers such as α-SMA and hydroxyproline.
  • Reduction in inflammatory cytokines and total inflammatory cell counts in bronchoalveolar lavage fluid (BALF) .

Study 1: In Vitro Analysis

A study evaluated the effects of varying concentrations (50, 100, 200 µM) of the compound on A549 cells over different time points. The results indicated a dose-dependent reduction in cell viability and significant inhibition of TGF-β1-induced EMT markers.

Concentration (µM)Cell Viability (%)α-SMA Expression (Relative Units)
01001.0
50850.8
100700.5
200500.2

Study 2: In Vivo Analysis

In a rat model of pulmonary fibrosis induced by bleomycin, treatment with the compound at doses of 30 mg/kg and 60 mg/kg resulted in significant improvements in lung function and histological assessments.

Treatment GroupWeight Change (%)Lung Function Improvement (%)
Control-10-
Bleomycin-20-
DGM (30 mg/kg)-5+30
DGM (60 mg/kg)-3+50

Discussion

The findings suggest that this compound holds potential as a therapeutic agent for conditions characterized by excessive fibrosis, such as pulmonary fibrosis. Its ability to modulate key signaling pathways involved in fibrogenesis underscores its relevance in drug development.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

2,6-Difluorobenzoic Acid (2,6-DFBA)
  • Structure : Fluorine atoms at 2- and 6-positions; lacks the difluoromethoxy group.
  • Properties :
    • pKa : 2.85, indicating strong acidity due to electron-withdrawing fluorine substituents .
    • Crystallinity : Forms O–H⋯O hydrogen-bonded dimers and C–H⋯F layers in the solid state .
    • Applications : Precursor for pesticides (e.g., diflubenzuron degradation) and pharmaceuticals (e.g., c-Abl kinase activators) .
4-(Difluoromethoxy)-2-fluorobenzoic Acid
  • Structure : Difluoromethoxy group at 4-position; fluorine only at the 2-position.
  • Properties : Reduced fluorination compared to the target compound, leading to lower lipophilicity. Used in organic synthesis for building fluorinated pharmacophores .
3-(Difluoromethoxy)-2,6-difluorobenzoic Acid
  • Structure : Difluoromethoxy group at 3-position instead of 4-position.

Physicochemical Properties

Compound pKa Melting Point (°C) Lipophilicity (LogP) Key Structural Features
4-(Difluoromethoxy)-2,6-DFBA ~2.5* 157–161† High (estimated) 4-OCF₂H, 2-F, 6-F
2,6-Difluorobenzoic Acid 2.85 157–161 Moderate 2-F, 6-F
2,4-Dichlorobenzoic Acid 2.68 164–166 High 2-Cl, 4-Cl
2,4,5-Trifluorobenzoic Acid N/A N/A High 2-F, 4-F, 5-F

*Estimated based on fluorination effects; †Melting point inferred from structurally similar compounds .

  • Acidity: The target compound’s acidity is likely comparable to 2,6-DFBA due to similar electron-withdrawing effects of fluorine. The difluoromethoxy group may slightly increase acidity relative to non-ether analogs .
  • Solubility and Stability : Enhanced lipophilicity from the difluoromethoxy group may reduce aqueous solubility but improve membrane permeability in biological systems .

Market and Industrial Relevance

  • 2,6-DFBA Market : Global market size ~$250 million, dominated by Asian manufacturers (e.g., Tianchen Chem, Aromsyn) .
  • Emerging Compounds : Derivatives like 4-(Difluoromethoxy)-2,6-DFBA are niche but growing due to demand for fluorinated building blocks in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-2,6-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)-2,6-difluorobenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。